Delicaflavone
Description
Natural Occurrences
Delicaflavone has been primarily isolated from plants of the Selaginellaceae family, with Selaginella doederleinii being a notable source. nih.govmedchemexpress.commedchemexpress.com It is one of many biflavonoids, including amentoflavone, hinokiflavone (B190357), and isoginkgetin, that have been identified in Selaginella species. mdpi.comresearchgate.net The presence of these compounds contributes to the historical use of these plants in traditional medicine. mdpi.com
Biosynthesis
The biosynthesis of biflavonoids like this compound is a complex process that, while not fully elucidated for every specific molecule, is understood to follow the general flavonoid biosynthetic pathway as a foundation. mdpi.com This pathway begins with the phenylpropanoid pathway, leading to the formation of chalcones. mdpi.com
The key steps in flavonoid biosynthesis that precede the dimerization to form biflavonoids include: mdpi.com
Phenylalanine ammonia-lyase (PAL) : Catalyzes the conversion of phenylalanine to cinnamic acid.
Cinnamate-4-hydroxylase (C4H) : Hydroxylates cinnamic acid to produce p-coumaric acid.
4-Coumaroyl:CoA-ligase (4CL) : Activates p-coumaric acid to its CoA ester.
Chalcone (B49325) synthase (CHS) : Catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.
Chalcone isomerase (CHI) : Isomerizes naringenin chalcone to the flavanone (B1672756) naringenin, a central intermediate. mdpi.comresearchgate.net
From naringenin, various modifications such as hydroxylation and methylation occur to produce a diversity of flavonoid monomers. frontiersin.org For instance, the formation of luteolin (B72000) and chrysoeriol (B190785) in Selaginella suggests the activity of flavonoid 3'-hydroxylase (F3'H) and flavonoid 3'-O-methyltransferase (F3'OMT). frontiersin.org
The final step in the formation of biflavonoids is the coupling of two flavonoid monomers. In the case of this compound, this involves the formation of a C-O-C ether linkage between the C-3 position of one flavone (B191248) unit and the C-4''' position of the second flavone unit. mdpi.commdpi.com The precise enzymatic mechanisms driving this specific dimerization in vivo are still an area of active research, though it is hypothesized to involve oxidative coupling reactions catalyzed by enzymes such as peroxidases or laccases. A biogenetic synthesis of other biflavonoids, lophirones B and C, has been achieved through the enzymatic oxidation of a chalcone precursor. clockss.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H18O10 |
|---|---|
Molecular Weight |
538.5 g/mol |
IUPAC Name |
3-[4-(5,7-dihydroxy-4-oxochromen-2-yl)phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C30H18O10/c31-16-5-1-15(2-6-16)29-30(28(37)27-21(35)10-18(33)12-25(27)40-29)38-19-7-3-14(4-8-19)23-13-22(36)26-20(34)9-17(32)11-24(26)39-23/h1-13,31-35H |
InChI Key |
WJULKDPQRHDJNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4=CC=C(C=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O |
Origin of Product |
United States |
In Vitro Approaches to Biflavonoid Synthesis
Chemical Synthesis
Total synthesis of biflavonoids is a challenging endeavor due to the complexity of the molecules and the need for regioselective control. Various strategies have been developed for the synthesis of C-C and C-O-C linked biflavonoids. mdpi.com
For C-C linked biflavonoids like amentoflavone, methods such as the Suzuki coupling and Ullmann coupling have been successfully employed. mdpi.comhilarispublisher.comresearchgate.net The Suzuki coupling, for instance, has been used to link a flavonyl-8-boronic acid with a 3'-iodoflavone to produce amentoflavone. hilarispublisher.com
The synthesis of C-O-C linked biflavonoids like this compound often involves the formation of an ether bond. While specific total synthesis routes for this compound are not extensively detailed in the provided results, the synthesis of the related hinokiflavone (B190357) has been a subject of study. colab.ws Additionally, structural modifications of naturally isolated this compound, such as acetylation, have been reported to enhance its properties. nih.gov
Isolation from Plant Extracts
Enzymatic Synthesis
Enzymatic synthesis offers a promising alternative to chemical synthesis, often providing higher specificity and milder reaction conditions. Research has focused on using enzymes to create biflavonoid derivatives, particularly glycosides, to improve their physicochemical properties like water solubility. nih.govacs.orgacs.org
A notable example is the use of O-glycosyltransferase UGT74AN2 and sucrose (B13894) synthase AtSuSy to glycosylate a variety of biflavonoids. nih.govacs.org This system demonstrated broad substrate promiscuity, successfully glycosylating ten different biflavonoids. nih.govacs.org While this compound was not explicitly mentioned as one of the substrates in this particular study, the success with other biflavonoids suggests the potential applicability of such enzymatic systems for modifying this compound.
The process often involves: researchgate.net
Glycosyltransferases (GTs) : These enzymes catalyze the transfer of a sugar moiety from an activated donor, such as UDP-glucose, to the flavonoid acceptor.
Sucrose Synthase (SuSy) : This enzyme can be used to regenerate the sugar donor in situ, making the process more efficient and cost-effective. researchgate.net
These enzymatic approaches have been shown to significantly increase the water solubility of biflavonoids, which can be a limiting factor for their application. nih.govacs.org
Research Findings
The following tables summarize key research findings related to the synthesis of biflavonoids.
Table 1: Chemical Synthesis Approaches for Biflavonoids
| Coupling Reaction | Type of Biflavonoid | Key Reagents | Reference |
| Suzuki Coupling | Amentoflavone (C-C) | Flavonyl-8-boronic acid, 3'-iodoflavone | hilarispublisher.com |
| Ullmann Coupling | Ginkgetin (C-C) | Not specified | mdpi.com |
| Oxidative Dimerization | C-C Biflavonoids | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | mdpi.com |
Table 2: Enzymatic Modification of Biflavonoids
| Enzyme System | Modification | Substrates | Outcome | Reference |
| UGT74AN2 and AtSuSy | Glycosylation | 10 structurally diverse biflavonoids | Increased water solubility (20- to 980-fold) | nih.govacs.org |
| O-methyltransferases | Methylation | Flavonoids | Improved metabolic stability | researchgate.net |
Compound Names
Cell Cycle Regulation and Apoptosis Induction by Delicaflavone
This compound has been shown to interfere with the normal progression of the cell cycle and to trigger apoptosis in various cancer cell lines.
This compound initiates apoptosis through multiple interconnected pathways, including the mitochondrial pathway and the generation of reactive oxygen species.
This compound's pro-apoptotic activity is significantly mediated through the intrinsic, or mitochondrial, pathway of apoptosis. Research has shown that in human cervical cancer HeLa cells, this compound treatment leads to a loss of mitochondrial membrane potential. nih.gov This disruption is a critical event that precedes the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov
The release of cytochrome c is a key step in the activation of the caspase cascade, a family of cysteine proteases that execute the apoptotic program. This compound treatment has been observed to activate initiator caspases, such as caspase-9, and executioner caspases, including caspase-3. nih.govnih.gov The activation of these caspases is a hallmark of apoptosis. researchgate.net Furthermore, this compound influences the balance of the Bcl-2 family of proteins, which are crucial regulators of the mitochondrial pathway. oncotarget.com Specifically, it upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio further promotes mitochondrial permeabilization and subsequent caspase activation. nih.govnih.gov
In vivo studies using xenograft tumor models have corroborated these in vitro findings, showing increased expression of Caspase-9 and Caspase-3, and an altered Bax/Bcl-2 protein ratio in tumor tissues following this compound administration. nih.gov
Table 1: Effects of this compound on Mitochondrial Apoptosis Pathway Components
This compound has been shown to induce apoptosis through the generation of reactive oxygen species (ROS). nih.govnih.gov In colorectal cancer cells, this compound treatment leads to an accumulation of ROS. nih.gov This increase in intracellular ROS can damage cellular components like lipids, proteins, and nucleic acids, thereby triggering cell death pathways. nih.gov
Studies have indicated that the ROS-mediated apoptosis induced by this compound is linked to the mitochondrial pathway and endoplasmic reticulum (ER) stress. nih.gov The overproduction of ROS can contribute to the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov Furthermore, this compound has been found to inhibit signaling pathways such as PI3K/AKT/mTOR and Ras/MEK/Erk, which are involved in cell survival and proliferation, and this inhibition is associated with ROS generation. nih.govpreprints.org In lung cancer cells, this compound treatment has been observed to inhibit the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD1) and glutathione (B108866) peroxidase (GPX), leading to an accumulation of ROS. nih.gov
In addition to inducing apoptosis, this compound can halt the progression of the cell cycle, a key mechanism for controlling cell proliferation. nih.govnih.gov The cell cycle is a series of events that leads to cell division and replication, and it is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). nih.govnih.govyoutube.comlumenlearning.comlibretexts.org
Research has demonstrated that this compound can induce cell cycle arrest at the G2/M phase in human cervical cancer HeLa cells and colorectal cancer cells. nih.govnih.gov This arrest prevents cells from entering mitosis, thereby inhibiting cell division. The induction of G2/M phase arrest by this compound is a dose- and time-dependent effect. nih.gov This effect on the cell cycle is often observed alongside the induction of apoptosis, suggesting a coordinated cellular response to this compound treatment. nih.govnih.gov
Table 2: this compound's Effect on Cell Cycle
Induction of Programmed Cell Death Pathways
Mitochondrial Pathway Activation and Caspase Cascade Activation
Autophagic Modulatory Effects of this compound
Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. It can have a dual role in cancer, either promoting cell survival or leading to cell death. This compound has been shown to modulate autophagy, often leading to autophagic cell death.
This compound has been reported to induce autophagic cell death in various cancer models, including lung cancer and multiple myeloma. researchgate.netnih.govajol.info This process is characterized by the formation of autophagosomes and autolysosomes in the cytoplasm. researchgate.net
The induction of autophagy by this compound is associated with the modulation of key autophagy-related proteins. researchgate.netajol.info In multiple myeloma cells, this compound treatment increased the levels of Autophagy-related protein 7 (Atg7) and the ratio of microtubule-associated protein 1 light chain 3 (LC3)-II to LC3-I. ajol.info The conversion of LC3-I to LC3-II is a hallmark of autophagosome formation. nih.govwaocp.com Concurrently, the level of p62, a protein that is degraded during autophagy, was decreased. ajol.infowaocp.com
In lung cancer cells, this compound-induced autophagy was confirmed by the observation of acidic vesicular organelles and an increased LC3-II/LC3-I ratio. researchgate.net The mechanism behind this induction involves the inhibition of the Akt/mTOR/p70S6K signaling pathway. researchgate.netnih.gov The mTOR pathway is a central regulator of cell growth and proliferation and a known inhibitor of autophagy. By downregulating the phosphorylation of Akt, mTOR, and p70S6K, this compound effectively lifts this inhibition, thereby promoting autophagic processes. researchgate.net
Table 3: Modulation of Autophagy-Related Proteins by this compound
Formation of Acidic Vesicular Organelles and Autolysosomes
This compound has been demonstrated to induce autophagic cell death in cancer cells by promoting the formation of characteristic autophagic structures. researchgate.netnih.gov A key feature of this process is the generation of acidic vesicular organelles (AVOs), which are autophagic and lysosomal compartments. researchgate.net In studies involving human lung cancer cell lines, such as A549 and PC-9, treatment with this compound led to a notable expansion of the AVO compartment. researchgate.netresearchgate.net This was visualized through fluorescence microscopy after staining with acridine (B1665455) orange, where this compound-treated cells displayed bright red fluorescence indicative of AVO formation. researchgate.net
The induction of these acidic organelles occurs in a time- and dose-dependent manner. researchgate.netnih.gov Further ultrastructural analysis using transmission electron microscopy has provided direct evidence of an increased presence of autophagosomes and autolysosomes within the cytoplasm of this compound-treated cells. researchgate.netresearchgate.net Autolysosomes, which are formed by the fusion of autophagosomes with lysosomes, are the sites where cellular cargo is degraded by lysosomal enzymes. mdpi.com The promotion of autolysosome formation is a critical step in the completion of the autophagic flux. mdpi.com This process is also marked by an increase in the ratio of LC3-II to LC3-I, proteins that are fundamental to autophagosome formation. researchgate.netnih.gov The ability of this compound to induce the formation of AVOs and autolysosomes underscores its role as a modulator of autophagy in cancer cells. researchgate.netmdpi.comnih.gov
Reversal of Cellular Resistance Mechanisms by this compound
Attenuation of Chemoresistance in Cellular Models
This compound has shown significant potential in overcoming chemoresistance, a major obstacle in cancer therapy. nih.govdovepress.com Research has specifically highlighted its ability to reverse resistance to cisplatin (B142131) (DDP), a first-line chemotherapy drug, in non-small cell lung cancer (NSCLC) cell lines. nih.govdovepress.com In cisplatin-resistant lung cancer cells, such as A549/DDP and PC9/DDP, this compound treatment successfully attenuated drug resistance. nih.govresearchgate.net When combined with cisplatin, this compound significantly reduced the viability of these resistant cells compared to treatment with either this compound or cisplatin alone. researchgate.net
The compound inhibits the proliferation of resistant lung cancer cells in a dose- and time-dependent manner and also curtails their migration and invasion capabilities. nih.govresearchgate.net Beyond lung cancer, this compound has been shown to confer cisplatin sensitivity in multiple myeloma cells by decreasing cell viability and proliferation. ajol.info The mechanisms underlying this reversal of resistance are multifaceted. One proposed mechanism involves the inhibition of drug efflux pumps, such as P-glycoprotein (P-gp), which are often overexpressed in resistant tumors and actively expel chemotherapeutic agents from the cell. mdpi.comnih.gov By potentially interfering with these transporters, this compound may increase the intracellular concentration and efficacy of anticancer drugs. aimspress.comsunyempire.edu
| Cellular Model | Type of Cancer | Chemoresistance Context | Observed Effect of this compound | Reference |
|---|---|---|---|---|
| A549/DDP | Non-Small Cell Lung Cancer | Cisplatin (DDP) | Reversed resistance, inhibited proliferation and migration, enhanced apoptosis. | nih.govresearchgate.net |
| PC9/DDP | Non-Small Cell Lung Cancer | Cisplatin (DDP) | Attenuated resistance, inhibited proliferation and migration, enhanced apoptosis. | nih.govresearchgate.net |
| Multiple Myeloma Cells | Multiple Myeloma | Cisplatin | Conferred sensitivity, decreased cell viability and proliferation. | ajol.info |
Endoplasmic Reticulum Stress Pathway Involvement
The reversal of chemoresistance by this compound is closely linked to its ability to induce endoplasmic reticulum (ER) stress. nih.govdovepress.com The ER stress signaling pathway is a crucial regulator of cellular response to various stressors, and its activation can be related to the molecular mechanisms of tumor drug resistance. nih.govdovepress.com In cisplatin-resistant non-small cell lung cancer cells (A549/DDP and PC9/DDP), this compound treatment was found to increase the expression of key ER stress marker proteins. nih.govnih.gov
Specifically, this compound upregulates the protein levels of Glucose-Regulated Protein 78 (GRP78) and C/EBP Homologous Protein (CHOP). nih.govdovepress.comresearchgate.net GRP78 is a master regulator of the unfolded protein response (UPR), while CHOP is a pro-apoptotic transcription factor induced during prolonged ER stress. nih.govnih.gov The increased expression of GRP78 and CHOP, in turn, enhances the levels of cleaved caspase-3, a key executioner of apoptosis. nih.govresearchgate.net This activation of the ER stress pathway leading to apoptosis is a central mechanism by which this compound overcomes cisplatin resistance in lung cancer cells. nih.govnih.gov This pathway, often described as the PERK-eIF2α-ATF4-CHOP axis, is a critical component of the UPR that can shift the cellular response from adaptation to apoptosis under sustained stress. nih.govfrontiersin.org this compound's ability to engage this pathway provides a theoretical basis for its use in combination with traditional chemotherapy to treat resistant cancers. nih.govresearchgate.net
| Protein | Function in ER Stress | Effect of this compound | Reference |
|---|---|---|---|
| GRP78 (Glucose-Regulated Protein 78) | ER chaperone, master regulator of the Unfolded Protein Response (UPR). | Increased expression. | nih.govdovepress.comresearchgate.net |
| CHOP (C/EBP Homologous Protein) | Pro-apoptotic transcription factor induced by ER stress. | Increased expression. | nih.govdovepress.comresearchgate.net |
| Cleaved Caspase-3 | Executioner caspase in apoptosis. | Increased levels, downstream of GRP78/CHOP upregulation. | nih.govresearchgate.net |
Modulation of Key Intracellular Signaling Cascades by this compound
This compound has been shown to exert its biological effects by targeting several critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
PI3K/AKT/mTOR Signaling Axis
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. This compound has been demonstrated to inhibit this signaling axis in various cancer cell types. Studies have shown that this compound can suppress the phosphorylation of key components of this pathway, including AKT and mTOR. ajol.infonih.gov For instance, in colorectal cancer cells, this compound was found to inhibit the PI3K/AKT/mTOR signaling cascade, contributing to the induction of apoptosis. nih.govresearchgate.netdntb.gov.ua Similarly, in lung cancer cells, this compound induces autophagic cell death by targeting the Akt/mTOR/p70S6K signaling pathway. nih.gov The compound has also been shown to inhibit this pathway in multiple myeloma cells, suggesting a broad spectrum of activity. ajol.info In gefitinib-resistant non-small cell lung cancer cells, this compound was observed to inhibit migration and invasion by regulating the PI3K/Akt/mTOR pathway. magtech.com.cn This inhibitory effect on the PI3K/AKT/mTOR axis highlights a significant mechanism through which this compound exerts its anti-tumor activities. nih.govx-mol.com
Ras/MEK/ERK Signaling Pathway
The Ras/MEK/ERK pathway, another critical signaling cascade, is involved in cell proliferation, differentiation, and survival. Research indicates that this compound can also modulate this pathway. In colorectal cancer cells, this compound has been reported to inhibit the Ras/MEK/Erk signaling pathway, which, in conjunction with its effects on the PI3K/AKT/mTOR pathway, leads to apoptosis and cell cycle arrest. nih.govresearchgate.netdntb.gov.ua This dual inhibition of two major pro-survival pathways underscores the potent anti-cancer potential of this compound. nih.gov
Jak/STAT Signaling Pathways
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway is essential for transmitting information from extracellular cytokine signals to the nucleus, thereby regulating gene expression involved in immunity, proliferation, and apoptosis. anygenes.comfrontiersin.orgfrontiersin.orgdovepress.com While direct and extensive research on this compound's modulation of the Jak/STAT pathway is still emerging, studies have shown that it can upregulate the expression of STAT1. nih.gov This upregulation is linked to the activation of an antitumor immune response. nih.gov
Epigenetic and Transcriptional Regulatory Effects of this compound
Beyond its influence on signaling cascades, this compound also exhibits effects at the epigenetic and transcriptional levels.
N6-Methyladenosine (m6A) Transferase Inhibition
N6-methyladenosine (m6A) is a prevalent internal modification in eukaryotic messenger RNA (mRNA) that plays a critical role in RNA metabolism and function. frontiersin.orgamegroups.orgxiahepublishing.com this compound has been identified as an inhibitor of m6A methyltransferases, specifically METTL3 and METTL14. nih.govresearchgate.net By inhibiting these enzymes, this compound can alter the m6A modification landscape of cellular transcripts. researchgate.net In lung cancer cells, this inhibition leads to the upregulation of STAT1 and IRF1 expression, which in turn activates an antitumor immune response. nih.gov This finding suggests that this compound's anti-cancer effects are not solely due to the direct modulation of signaling pathways but also involve epigenetic regulation that influences the tumor immune microenvironment. nih.govresearchgate.net
Upregulation of Immunoreactive Transcription Factors (e.g., Stat1, Irf1)
This compound has been shown to exert a significant influence on cellular signaling networks by upregulating key immunoreactive transcription factors, notably Signal Transducer and Activator of Transcription 1 (Stat1) and Interferon Regulatory Factor 1 (Irf1). nih.govnih.gov Research indicates that these transcription factors are crucial for regulating the release of cytokines and chemokines, which are vital components of the antitumor immune response. nih.gov
Detailed Research Findings
In studies utilizing Lewis lung cancer (3LL) cells, treatment with this compound led to a marked increase in the expression levels of both Stat1 and Irf1. nih.govresearchgate.net The mechanism behind this upregulation is linked to this compound's ability to inhibit N6-methyladenosine (m6A) transferases, specifically Mettl3 and Mettl14. nih.govnih.gov By inhibiting these enzymes, this compound reduces the m6A methylation of Stat1 and Irf1 mRNA. nih.govresearchgate.net This post-transcriptional modification is an important process that can regulate mRNA stability and transcription. nih.gov The reduction in m6A modification on Stat1 and Irf1 transcripts leads to their increased expression. nih.gov
The functional consequence of the upregulation of Stat1 and Irf1 is the enhanced secretion of important cytokines. nih.govresearchgate.net Specifically, the production of CCL5, CXCL9, and CXCL10 was significantly increased in lung cancer cells following this compound treatment. nih.govresearchgate.net These cytokines are known to play a role in enhancing antitumor immune responses, partly by recruiting CD8+ T cells into the tumor microenvironment. nih.gov
Further experiments have confirmed this mechanistic link. When Mettl3 or Mettl14 were overexpressed in this compound-treated lung cancer cells, the antitumor effects were reversed. nih.govnih.gov This overexpression led to a decrease in the expression of Stat1 and Irf1, even in the presence of this compound, and subsequently reduced the secretion of the associated cytokines. nih.govbiocompare.com These findings underscore the critical role of the this compound-Mettl3/14-Stat1/Irf1 axis in mediating an antitumor immune response. nih.govnih.gov
The activation of the IFN-γ-Stat1-Irf1 signaling pathway is considered essential for increasing the sensitivity of tumor cells to immunotherapy. nih.gov this compound's ability to enhance this axis suggests its potential role in activating antitumor immunity. nih.govresearchgate.net
Data on this compound's Effect on Transcription Factor Expression
| Biomolecule | Cell Line | Effect of this compound Treatment | Associated Mechanistic Finding | Reference |
|---|---|---|---|---|
| Stat1 (mRNA & Protein) | 3LL Lewis Lung Cancer Cells | Significantly Upregulated | Inhibition of Mettl3/Mettl14 leading to reduced m6A modification of Stat1 mRNA. | nih.govresearchgate.net |
| Irf1 (mRNA & Protein) | 3LL Lewis Lung Cancer Cells | Significantly Upregulated | Inhibition of Mettl3/Mettl14 leading to reduced m6A modification of Irf1 mRNA. | nih.govresearchgate.net |
| p-Stat1 (Phosphorylated) | 3LL Lewis Lung Cancer Cells | Expression reduced when Mettl3/14 is overexpressed, reversing this compound's effect. | Mettl3/14 overexpression attenuates the IFN-γ response mediated by this compound. | nih.gov |
| Mettl3 | 3LL Lewis Lung Cancer Cells | Significantly Inhibited | Direct target of this compound, leading to downstream effects on Stat1/Irf1. | nih.gov |
| Mettl14 | 3LL Lewis Lung Cancer Cells | Significantly Inhibited | Direct target of this compound, leading to downstream effects on Stat1/Irf1. | nih.gov |
Immunomodulatory Activities of Delicaflavone
Impact on Tumor Microenvironment Dynamics
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, and stromal components that can either suppress or promote tumor growth. mdpi.comfrontiersin.org Myeloid cells within the TME are key drivers of an immunosuppressive landscape that allows cancer to evade immune destruction. imrpress.comfrontiersin.org Delicaflavone has been shown to directly counter these mechanisms, reactivating the immune system against tumors. researchgate.netnih.govresearchgate.net
Myeloid cell-mediated immunosuppression is a primary obstacle in cancer immunotherapy. nih.govresearchgate.net These cells, recruited by the tumor, create a suppressive environment that hinders the function of cancer-fighting immune cells. imrpress.comthno.org Research has identified this compound as a compound capable of reactivating anti-tumor immune responses specifically by abrogating the immunosuppression mediated by monocytic myeloid cells. researchgate.netnih.govresearchgate.net This effect is a cornerstone of its immunomodulatory activity, creating a more favorable environment for the immune system to attack cancer cells.
Tumor-associated macrophages (TAMs) are a major component of the TME and exhibit high plasticity, meaning they can change their function based on environmental signals. mdpi.comdzl.de They are broadly categorized into two phenotypes: the anti-tumoral, pro-inflammatory M1-like phenotype and the pro-tumoral, immunosuppressive M2-like phenotype. frontiersin.orgdzl.de In many cancers, TAMs are "educated" by the tumor to adopt an M2-like state, which promotes tumor growth and suppresses cytotoxic T cells. mdpi.complos.org
This compound has been found to "re-educate" these pro-tumoral M2-TAMs, shifting them towards an anti-tumoral M1-like phenotype. nih.govresearchgate.net Studies show that treatment with this compound leads to a decrease in M2-TAMs and a corresponding increase in M1-TAMs within the tumor. nih.govresearchgate.net This repolarization is critical, as it transforms a tumor-supporting cell into one that can actively fight the cancer. mdpi.com The mechanism for this re-education involves the blockage of the Jak1/STAT6 signaling pathway in M2-TAMs. nih.gov
Table 1: Impact of this compound on TAM Phenotypes | Feature | M2-like TAMs (Pro-Tumor) | Effect of this compound | M1-like TAMs (Anti-Tumor) | | :--- | :--- | :--- | :--- | | Primary Function | Immunosuppression, Tumor Promotion | Re-education / Repolarization nih.govresearchgate.net | Pro-inflammatory, Tumor Suppression frontiersin.org | | Population in TME | Decreased nih.govresearchgate.net | Increased nih.govresearchgate.net | | Signaling Pathway | Jak1/STAT6 active | Blocked by this compound nih.gov | --- |
Myeloid-Derived Suppressor Cells (MDSCs) are a heterogeneous population of immature myeloid cells that are potent suppressors of the immune response, particularly T-cell function. imrpress.comfrontiersin.org Their accumulation in the TME is strongly associated with poor clinical outcomes in cancer patients. imrpress.comresearchgate.net
This compound has been identified as a potent natural inhibitor of MDSCs, specifically targeting the monocytic-MDSC (M-MDSC) subset. nih.govresearchgate.net It works by restraining the viability and, crucially, the immunosuppressive functions of these cells. nih.govresearchgate.net A key mechanism is the reduction of arginase-1 (ARG1) expression, an enzyme used by MDSCs to deplete L-arginine, an amino acid essential for T-cell proliferation and function. frontiersin.orgnih.gov By inhibiting MDSCs and their suppressive functions, this compound helps to dismantle a major barrier to effective anti-tumor immunity. nih.govresearchgate.net
Table 2: this compound's Effect on MDSC Immunosuppressive Function
| Target Cell | Subset Affected | Key Mechanism of Action | Functional Outcome |
|---|---|---|---|
| MDSCs | Monocytic-MDSCs (M-MDSCs) nih.govresearchgate.net | Inhibition of viability and immunosuppressive properties. nih.govresearchgate.net | Reduced immunosuppression in the TME. |
| Loss of Arginase-1 (ARG1) expression. nih.gov | Restoration of T-cell function. frontiersin.org |
Re-education of Tumor-Associated Macrophages (TAMs) Phenotypes
Promotion of Antitumor Immune Responses
By alleviating the immunosuppressive nature of the TME, this compound paves the way for the activation and enhancement of direct anti-tumor immune attacks.
The infiltration of cytotoxic T lymphocytes (CD8+ T cells) into the tumor is a critical requirement for effective cancer immunotherapy, as these are the primary cells responsible for recognizing and killing cancer cells. thno.org Studies have demonstrated that treatment with this compound significantly increases the infiltration of CD8+ T cells into tumor tissues. nih.gov This effect is likely a direct consequence of the changes in the TME, including the reduction of suppressive myeloid cells and the modulation of chemical signals (chemokines) that attract lymphocytes. nih.gov
Cytokines are signaling molecules that orchestrate the immune response. nih.gov A Th1-type immune response, characterized by pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), is essential for cell-mediated immunity against tumors. nih.govromj.org
This compound treatment has been shown to significantly increase the production of Th1 cytokines within the tumor microenvironment. nih.gov Mechanistic studies reveal that this compound inhibits the N6-methyladenosine (m6A) transferases METTL3 and METTL14 in cancer cells. nih.govfrontiersin.org This inhibition leads to the upregulation of key transcription factors, Stat1 and Irf1, which in turn boosts the secretion of cytokines and chemokines such as CCL5, CXCL9, and CXCL10. nih.govfrontiersin.org These chemokines are powerful attractants for immune cells, including the CD8+ T cells, explaining the enhanced infiltration observed. nih.gov This modulation shifts the balance within the TME towards a pro-inflammatory state that is hostile to the tumor.
Table 3: this compound's Influence on Antitumor Immune Mediators
| Immune Component | Effect of this compound | Associated Mechanism |
|---|---|---|
| CD8+ T Cells | Increased infiltration into tumor tissue. nih.gov | Enhanced recruitment via chemokines. nih.gov |
| Th1 Cytokines | Increased production. nih.gov | Inhibition of METTL3/14, leading to increased Stat1/Irf1 expression. nih.govfrontiersin.org |
| Chemokines (CCL5, CXCL9, CXCL10) | Increased secretion. nih.gov | Upregulation of Stat1/Irf1 signaling pathway. nih.govfrontiersin.org |
Structural Activity Relationships and Molecular Engineering of Delicaflavone
Elucidation of Delicaflavone's Structure-Activity Landscape
The biological activity of this compound is intrinsically linked to its specific structural arrangement. Researchers have sought to identify the key molecular features responsible for its effects and to quantify these relationships through computational studies.
Identification of Key Structural Features for Biological Activity
For instance, the presence of hydroxyl groups at specific positions on the flavonoid rings is a key determinant of the molecule's ability to interact with biological targets. rsc.org The linkage between the two flavone (B191248) monomers, in the case of this compound a C-3-O-C-4′′′ bond, is a defining characteristic of this rare biflavonoid family and contributes to its unique biological profile. mdpi.com Studies comparing this compound to other biflavonoids, such as those with C-C linkages like amentoflavone, highlight the importance of the ether bridge in defining its specific pharmacological effects. rhhz.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to correlate the chemical structure of compounds with their biological activity. pharmacologymentor.comamazon.com For flavonoids, 3D-QSAR models have been developed to understand the structural requirements for various biological activities, such as antioxidant effects and inhibition of specific enzymes. mdpi.comnih.gov
These studies utilize molecular descriptors to quantify the physicochemical properties of the molecules and relate them to their observed biological effects. chemmethod.com While specific QSAR studies focusing exclusively on this compound are not extensively detailed in the provided results, the principles of QSAR are broadly applicable. For flavonoids in general, parameters such as hydrophobicity and steric properties have been shown to be important for their activity. nih.gov Such models can predict the activity of new, untested compounds and guide the design of more potent analogs. pharmacologymentor.com The development of a robust QSAR model for this compound would require a dataset of its derivatives and their corresponding biological activities.
Rational Design and Synthesis of this compound Derivatives
Building on the understanding of its SAR, researchers are exploring the chemical modification of this compound to create derivatives with improved pharmacological properties.
Strategies for Chemical Modification and Derivatization
Structural modification of natural products like this compound is a key strategy to enhance their therapeutic potential. nih.gov Common strategies include the addition or modification of functional groups to alter properties such as solubility, bioavailability, and target affinity.
One successful approach has been the acetylation of this compound. nih.gov The introduction of an acetyl group at the C4'''-OH position resulted in the synthesis of 4'''-acetyl-delicaflavone (4'''ADLF). nih.gov Other potential modifications could involve the introduction of different substituents, such as methyl groups, as seen in the isolation of 6″-methylthis compound. mdpi.com The synthesis of various flavonoid derivatives often employs techniques like the Suzuki-Miyaura cross-coupling reaction to create new C-C bonds, although the modification of the C-O-C linkage in this compound presents a different synthetic challenge. nih.govresearchgate.net The goal of these modifications is often to improve physicochemical properties, for example, increasing water solubility to enhance absorption and, consequently, biological activity. rhhz.netnih.gov
Enhanced Pharmacological Efficacy of Modified this compound Analogs
The chemical modifications of this compound have led to analogs with enhanced pharmacological effects. A notable example is 4'''-acetyl-delicaflavone (4'''ADLF), which demonstrated a better inhibitory effect on various cancer cell lines, including lung, liver, colon, and cervical cancer, compared to the parent compound. nih.gov
The improved anticancer activity of 4'''ADLF is attributed to its increased water solubility, which may lead to a higher absorption rate and better bioavailability. nih.gov This analog was shown to inhibit the proliferation of tumor cells and induce cell cycle arrest more effectively than this compound itself. nih.gov These findings underscore the value of rational design and chemical modification in optimizing the therapeutic properties of natural compounds like this compound.
Advanced Methodologies in Delicaflavone Research
In Vitro Cellular and Biochemical Assays
In vitro studies form the cornerstone of Delicaflavone research, providing fundamental insights into its effects at the cellular and molecular level. These assays are crucial for dissecting the specific pathways and processes modulated by the compound.
Proliferation and Viability Assessments
The anti-proliferative and cytotoxic effects of this compound are commonly evaluated using colorimetric assays such as the MTT and CCK8 assays. These methods provide quantitative data on cell viability and proliferation, forming the basis for further mechanistic studies.
Research has demonstrated that this compound inhibits the proliferation of various cancer cell lines in a concentration-dependent manner. For instance, in osteosarcoma cells (U2OS and MG63), this compound treatment resulted in a significant reduction in cell viability as measured by the CCK8 assay. Similarly, non-small cell lung cancer (NSCLC) cells (A549 and H1299) treated with this compound showed a marked decrease in proliferation. This inhibitory effect has also been observed in bladder cancer cells (T24 and 5637), hepatocellular carcinoma cells (HepG2 and Huh7), gastric cancer cells (SGC-7901 and BGC-823), colorectal cancer cells (HCT116 and SW480), and prostate cancer cells (PC-3 and DU145). Furthermore, studies on ovarian cancer cells (SKOV3 and OVCAR3) have also confirmed the anti-proliferative properties of this compound.
| Cell Line | Cancer Type | Assay | Key Finding | Reference |
| U2OS, MG63 | Osteosarcoma | CCK8 | Concentration-dependent inhibition of proliferation | |
| A549, H1299 | Non-Small Cell Lung Cancer | MTT | Significant decrease in cell viability | |
| T24, 5637 | Bladder Cancer | MTT | Inhibition of cell growth | |
| HepG2, Huh7 | Hepatocellular Carcinoma | CCK8 | Suppression of malignant cell proliferation | |
| SGC-7901, BGC-823 | Gastric Cancer | MTT | Reduced cell viability | |
| HCT116, SW480 | Colorectal Cancer | MTT | Inhibition of proliferation | |
| PC-3, DU145 | Prostate Cancer | MTT | Decreased cell proliferation | |
| SKOV3, OVCAR3 | Ovarian Cancer | MTT | Inhibition of cell proliferation |
Apoptosis and Autophagy Detection Techniques
The induction of programmed cell death, including apoptosis and autophagy, is a key mechanism of anti-cancer agents. Various techniques are employed to detect and quantify these processes following this compound treatment.
Flow cytometry with Annexin V/Propidium Iodide (PI) staining is a widely used method to quantify apoptotic cells. Studies have consistently shown that this compound induces apoptosis in a dose-dependent manner across multiple cancer cell lines, including osteosarcoma, bladder cancer, gastric cancer, and colorectal cancer cells.
Transmission electron microscopy (TEM) provides ultrastructural evidence of apoptosis and autophagy. In NSCLC cells, TEM has been used to observe the formation of autophagosomes, a hallmark of autophagy, after this compound treatment. The presence of autophagic vacuoles has also been confirmed using fluorescent dyes like Acridine (B1665455) Orange and Cyto-ID, which stain acidic vesicular organelles. These techniques have been instrumental in demonstrating that this compound can induce both apoptosis and autophagy in cancer cells.
Gene and Protein Expression Profiling
To understand the molecular mechanisms underlying the biological effects of this compound, researchers extensively analyze changes in gene and protein expression.
Western blotting is a primary technique used to measure the protein levels of key signaling molecules. It has been employed to show that this compound treatment modulates the expression of proteins involved in proliferation, apoptosis, and signaling pathways. For example, in osteosarcoma cells, this compound was found to downregulate the expression of proteins in the PI3K/Akt/mTOR pathway. In NSCLC, it suppresses the phosphorylation of STAT3, and in bladder cancer, it upregulates the tumor suppressor miR-124. Furthermore, this compound has been shown to decrease the levels of c-Myc and increase p53 in gastric cancer cells, and inhibit the Wnt/β-catenin pathway in colorectal cancer.
Quantitative real-time PCR (qPCR) and reverse transcription PCR (RT-PCR) are used to measure changes in gene expression at the mRNA level. These techniques have confirmed the findings from Western blot analyses, showing, for instance, that this compound downregulates the mRNA expression of target genes in various cancer signaling pathways. Immunohistochemistry is another valuable tool used to examine protein expression within the context of tissue architecture, often in xenograft tumor models.
Enzyme Activity and Signaling Pathway Analyses
Investigating the effect of this compound on enzyme activity and signaling pathways provides a deeper understanding of its mechanism of action. Specific assays are used to measure the activity of key enzymes within a signaling cascade. For example, the activity of caspases, which are crucial executioners of apoptosis, is often measured. This compound treatment has been shown to increase the activity of caspase-3, confirming its pro-apoptotic effects.
By combining the results from various assays, researchers can map the signaling pathways affected by this compound. It has been demonstrated that this compound exerts its anti-cancer effects by modulating several critical signaling pathways, including the PI3K/Akt/mTOR, STAT3, and Wnt/β-catenin pathways.
In Vivo Preclinical Model Systems
To validate the in vitro findings and assess the therapeutic potential of this compound in a living organism, researchers utilize in vivo preclinical models.
Xenograft Tumor Models for Efficacy Evaluation
Xenograft tumor models are the most common in vivo system for evaluating the anti-cancer efficacy of compounds like this compound. These models involve implanting human cancer cells into immunodeficient mice, which then develop tumors.
Studies have shown that systemic administration of this compound significantly inhibits tumor growth in various xenograft models. For instance, in a mouse xenograft model of osteosarcoma, this compound treatment led to a reduction in tumor volume and weight. Similar results have been observed in xenograft models of NSCLC, bladder cancer, hepatocellular carcinoma, gastric cancer, and prostate cancer. These in vivo studies provide crucial evidence for the potential of this compound as an anti-cancer agent and support the findings from in vitro experiments. The analysis of tumors from these models, often using techniques like immunohistochemistry, further confirms the molecular mechanisms observed in cell culture.
| Cancer Type | Xenograft Model | Key Finding | Reference |
| Osteosarcoma | Nude mice with U2OS cells | Reduced tumor volume and weight | |
| Non-Small Cell Lung Cancer | Nude mice with A549 cells | Inhibition of tumor growth | |
| Bladder Cancer | Nude mice with T24 cells | Suppressed tumor growth | |
| Hepatocellular Carcinoma | Nude mice with HepG2 cells | Significant inhibition of tumor growth | |
| Gastric Cancer | Nude mice with SGC-7901 cells | Decreased tumor volume | |
| Prostate Cancer | Nude mice with PC-3 cells | Inhibition of tumor progression |
Spectroscopic and Computational Approaches
Spectroscopic Techniques for Molecular Interaction Analysis (e.g., Ultraviolet and Fluorescence Spectroscopy)
Spectroscopic methods are fundamental in deciphering the molecular interactions between this compound and its biological targets. Techniques such as Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are particularly powerful for characterizing these binding events. oceanoptics.com
The interaction of this compound with human serum albumin (HSA), the primary carrier protein in blood plasma, has been a key focus of such studies. frontiersin.orgnih.govnih.gov Fluorescence spectroscopy experiments have shown that this compound can quench the intrinsic fluorescence of HSA, which indicates a direct binding interaction. frontiersin.orgresearchgate.net This quenching is identified as a static mechanism, meaning it results from the formation of a stable complex between this compound and HSA. frontiersin.orgnih.gov By analyzing the fluorescence quenching at different temperatures, researchers can calculate crucial binding parameters. The binding constants (Kb) are typically in the order of 104 to 105 M-1, suggesting a strong interaction, with the number of binding sites (n) being approximately one. frontiersin.orgnih.gov
Thermodynamic analysis of the binding data reveals that the interaction is spontaneous. frontiersin.org The primary forces driving the formation of the this compound-HSA complex are hydrogen bonds and van der Waals interactions. frontiersin.orgnih.gov
UV-Vis absorption spectroscopy corroborates these findings. Changes observed in the absorption spectrum of HSA upon the addition of this compound confirm the formation of a ground-state complex and can indicate conformational changes within the protein. nih.govunimi.itandreabellelli.it
Molecular Docking and Dynamics Simulations for Target Binding
Complementing experimental data, computational methods like molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how this compound binds to its targets. xjtu.edu.cnresearchgate.net
Molecular docking studies have been employed to predict the specific binding location of this compound on proteins. For its interaction with human serum albumin (HSA), docking simulations consistently place this compound within a specific binding pocket of the protein. frontiersin.orgresearchgate.net These models also identify the specific amino acid residues that form hydrogen bonds and other non-covalent interactions with the this compound molecule, which aligns with the experimental data from spectroscopic methods. frontiersin.org
Molecular dynamics (MD) simulations take this analysis a step further by modeling the behavior of the this compound-protein complex over time. espublisher.comh-its.org These simulations can confirm the stability of the binding pose predicted by docking and reveal dynamic changes in the protein's conformation upon ligand binding. researchgate.net This computational approach is crucial for understanding the stability and dynamic nature of the interaction between this compound and its biological targets. researchgate.netmdpi-res.com
Table 2: Spectroscopic and Computational Data for this compound-HSA Interaction
| Methodology | Parameter | Result/Finding | References |
|---|---|---|---|
| Fluorescence Spectroscopy | Quenching Mechanism | Static quenching due to complex formation. | frontiersin.orgnih.gov |
| Binding Constant (Kb) | In the order of 104 - 105 M-1, indicating strong binding. | frontiersin.orgnih.gov | |
| Number of Binding Sites (n) | Approximately 1. | frontiersin.orgnih.gov | |
| Driving Forces | Hydrogen bonds and van der Waals interactions. | frontiersin.orgnih.gov | |
| UV-Vis Spectroscopy | Complex Formation | Confirmed by changes in the HSA absorption spectrum. | nih.gov |
| Molecular Docking | Binding Site Prediction | Identifies specific binding pockets and interacting amino acid residues on HSA. | frontiersin.orgresearchgate.net |
| Molecular Dynamics | Complex Stability | Confirms the stability of the predicted this compound-HSA binding pose. | researchgate.netmdpi-res.com |
Target Identification and Validation Strategies
Proteomics and Network Pharmacology Approaches
Identifying the molecular targets of this compound is essential for understanding its mechanisms of action. Network pharmacology and proteomics are powerful tools for this purpose. nih.gov Network pharmacology integrates bioinformatics, systems biology, and polypharmacology to predict potential targets and pathways for a given compound. nih.gov By constructing "compound-target-disease" networks, researchers can hypothesize how this compound exerts its therapeutic effects, such as its anti-cancer activities. researchgate.netnih.gov These analyses have suggested that this compound may act by modulating key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways. researchgate.netnih.gov
Proteomics serves as a crucial validation tool for these computational predictions. researchgate.net Using techniques like mass spectrometry, scientists can analyze the entire protein expression profile of cells or tissues after treatment with this compound. This allows for the confirmation that the expression levels or post-translational modifications of predicted target proteins are indeed altered, providing experimental evidence for the interactions suggested by network pharmacology. ufl.educreative-biolabs.com
Functional Genomics and CRISPR-Based Screening
Functional genomics offers an unbiased approach to identify genes and proteins that are critical for the biological activity of a compound. nih.gov Among these techniques, CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats)-based screening has emerged as a revolutionary tool for target identification. biocompare.com
A genome-wide CRISPR-Cas9 screen involves using a library of single-guide RNAs (sgRNAs) to systematically knock out every gene in a population of cells. biocompare.com By treating these cell libraries with this compound, researchers can identify which gene knockouts lead to either increased resistance or sensitivity to the compound. Genes whose knockout confers resistance are likely to encode the direct targets of the compound or essential components of its downstream pathway. researchgate.net
While specific studies detailing the use of CRISPR screens for this compound are still emerging, this methodology holds immense potential. It could be used, for example, to screen cancer cell lines to uncover novel targets responsible for this compound's anti-proliferative effects or to identify genes that mediate its immunomodulatory functions. ufl.eduresearchgate.net These advanced genomic strategies are poised to significantly deepen our understanding of this compound's molecular mechanisms.
Cell-Free Systems for Protein Functional Studies
Cell-free systems offer a powerful and versatile platform for investigating the functional effects of this compound on specific proteins without the complexities of cellular environments. biorxiv.orgthermofisher.com These in vitro systems allow for the direct assessment of this compound's impact on protein activity, binding interactions, and enzymatic reactions in a controlled setting. thermofisher.combmglabtech.com
One of the primary applications of cell-free systems in this compound research is the study of its effects on enzyme activity. For instance, in vitro assays have been employed to determine the inhibitory potential of this compound on various enzymes. A notable study investigated the inhibitory effects of this compound on human cytochrome P450 (CYP450) isoforms, which are crucial for drug metabolism. frontiersin.org Using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based cocktail assay, researchers found that this compound did not exhibit significant inhibitory effects on the tested CYP450 enzymes. frontiersin.org This is in contrast to other constituents of Selaginella doederleinii, such as amentoflavone, which showed marked inhibition. frontiersin.org
Cell-free protein expression systems can also be used to produce specific target proteins for functional analysis. mdpi.comnih.gov These systems utilize cell lysates containing the necessary transcriptional and translational machinery to synthesize proteins from a DNA or mRNA template. unige.ch This approach is particularly advantageous for producing proteins that may be toxic to or difficult to express in living cells. biorxiv.orgmdpi.com The purified proteins can then be used in various functional assays with this compound.
Furthermore, cell-free systems are ideal for studying protein-protein and protein-ligand interactions. thermofisher.combioscience.fi Techniques such as fluorescence spectroscopy have been used in cell-free environments to study the binding of this compound to proteins like human serum albumin (HSA). frontiersin.orgnih.gov These studies revealed a static quenching effect, indicating the formation of a this compound-HSA complex. frontiersin.orgnih.gov Thermodynamic analysis suggested that hydrogen bonding and van der Waals forces are the primary drivers of this interaction. frontiersin.orgnih.govnih.gov
Affinity Chromatography and Other Biochemical Target Elucidation Methods
Identifying the molecular targets of this compound is crucial for understanding its mechanisms of action. Affinity chromatography is a powerful biochemical method for isolating and identifying proteins that directly bind to a specific ligand, such as this compound. unimib.it This technique involves immobilizing this compound onto a solid support matrix, which is then used to "capture" interacting proteins from a cell lysate or tissue extract. unimib.it
While specific studies detailing the use of affinity chromatography to identify novel protein targets of this compound are not extensively reported in the available literature, the methodology remains a key approach in drug discovery for target deconvolution. unimib.it The general procedure involves passing a complex protein mixture over the this compound-conjugated matrix. unimib.it Proteins with an affinity for this compound will bind to the matrix, while non-binding proteins are washed away. The bound proteins are then eluted and identified using techniques like mass spectrometry. unimib.it
Other biochemical and computational methods complement affinity-based approaches for target elucidation. fiveable.me These include:
Molecular Docking: This computational method predicts the preferred binding orientation of a ligand to a protein target. frontiersin.org Studies have used molecular docking to model the interaction between this compound and human serum albumin (HSA), identifying specific amino acid residues involved in the binding. nih.gov The results indicated that this compound binds to a single site on HSA, stabilized by hydrogen bonds and other interactions. frontiersin.orgnih.gov
Multi-Spectroscopic Techniques: Methods like UV-visible and fluorescence spectroscopy are used to study the binding between this compound and proteins. nih.gov These techniques have been instrumental in characterizing the binding kinetics and thermodynamics of the this compound-HSA interaction, revealing a high affinity and spontaneous binding process. frontiersin.orgresearchgate.net
In Vitro Enzyme Assays: As mentioned previously, these assays are used to screen for this compound's inhibitory or activating effects on specific enzymes. frontiersin.org While a study on cytochrome P450 enzymes showed no significant inhibition by this compound, similar assays could be applied to a broader range of enzymes to identify potential targets. frontiersin.org
Western Blot Analysis: This technique can be used to measure changes in the expression or phosphorylation status of specific proteins in response to this compound treatment in cell-based assays. For example, studies have shown that this compound can downregulate the expression of proteins in the Akt/mTOR signaling pathway. researchgate.netresearchgate.net
Table of Research Findings on this compound's Biochemical Interactions
| Methodology | Target/System | Key Findings | References |
| Cell-Free Enzyme Assay | Human Cytochrome P450 Isoforms | No significant inhibitory effect observed. | frontiersin.org |
| Fluorescence Spectroscopy | Human Serum Albumin (HSA) | Static quenching mechanism; strong binding affinity. | frontiersin.orgnih.govnih.gov |
| UV-Visible Spectroscopy | Human Serum Albumin (HSA) | Indicated formation of a this compound-HSA complex. | nih.gov |
| Molecular Docking | Human Serum Albumin (HSA) | Identified a single binding site and key interacting amino acid residues. | frontiersin.orgnih.gov |
| Western Blot Analysis | Akt/mTOR/p70S6K Pathway Proteins | Downregulation of phospho-Akt, phospho-mTOR, and phospho-p70S6K. | researchgate.netresearchgate.net |
Q & A
Q. What are the primary mechanisms through which Delicaflavone exerts its anticancer effects?
this compound induces apoptosis and autophagy by modulating key signaling pathways such as PI3K/AKT/mTOR, Ras/MEK/Erk, and ER stress (via GRP78/CHOP). For apoptosis, it increases cleaved caspase-3 and Annexin V/PI-positive cells, while autophagy is marked by LC3-II/LC3-I ratio elevation and p62 reduction. Methodologically, apoptosis is quantified via flow cytometry and Western blot (cleaved caspase-3), whereas autophagy is assessed using LC3 puncta assays or immunoblotting .
Q. Which experimental models are commonly used to study this compound's efficacy in cancer research?
Common in vitro models include cisplatin-resistant NSCLC cell lines (A549/DDP, PC9/DDP), colorectal cancer cells (HT29), and multiple myeloma cells (U266, NCI-H929). In vivo studies often use murine xenografts (e.g., A549/DDP cells injected subcutaneously in mice). Standard assays include CCK-8 for viability, Transwell/wound healing for migration, and flow cytometry for apoptosis. Dosing ranges from 5–80 µM in vitro and 20 µM in combination therapies in vivo .
Q. What methodological approaches are recommended for assessing this compound-induced apoptosis in vitro?
Use Annexin V-FITC/PI dual staining followed by flow cytometry to distinguish early/late apoptosis. Validate with Western blot for cleaved caspase-3, PARP cleavage, and Bcl-2 family proteins. Ensure controls include untreated cells and cisplatin-alone groups to isolate this compound-specific effects. Triplicate technical replicates and ANOVA with post-hoc tests (e.g., Tukey’s) are critical for statistical rigor .
Advanced Research Questions
Q. How does this compound reverse cisplatin resistance in NSCLC cells, and what key molecular pathways are involved?
this compound synergizes with cisplatin by upregulating ER stress markers (GRP78, CHOP) and enhancing apoptosis via cleaved caspase-3. It also inhibits proliferation and migration through PI3K/AKT/mTOR suppression. Methodologically, combine this compound (20 µM) with cisplatin (16 µM) in A549/DDP or PC9/DDP cells and perform Western blot for GRP78/CHOP, CCK-8 for IC50 shifts, and Transwell assays. In vivo, monitor tumor volume reduction in xenografts post-intraperitoneal administration .
Q. What are the discrepancies in this compound’s effects across cancer types, and how can they be addressed experimentally?
In NSCLC, this compound primarily targets ER stress, while in multiple myeloma, it inactivates AKT/mTOR to induce autophagy. To resolve cell-type specificity, perform pathway inhibition studies (e.g., ER stress blockers like 4-PBA or AKT inhibitors like MK-2206) and compare transcriptional profiles (RNA-seq). Cross-validation using multi-omics (proteomics/metabolomics) can identify context-dependent mechanisms .
Q. How do in vivo and in vitro models differ in evaluating this compound’s efficacy, and what considerations are critical for translational relevance?
In vitro models may overestimate potency due to lack of pharmacokinetic barriers. For in vivo relevance, use patient-derived xenografts (PDX) or orthotopic models instead of subcutaneous implants. Monitor toxicity via liver/kidney function tests and validate bioavailability using HPLC-MS. Dose optimization is critical: 20 µM in vitro often translates to higher doses in vivo due to metabolic clearance .
Q. What experimental designs are optimal for distinguishing this compound’s dual role in apoptosis and autophagy?
Use autophagy inhibitors (e.g., chloroquine) or inducers (rapamycin) alongside this compound to dissect crosstalk. Quantify apoptosis (Annexin V) and autophagy (LC3-II/LC3-I) in parallel. Time-course experiments (24–72 hrs) can reveal temporal dynamics. CRISPR-Cas9 knockout of ATG5 or BECN1 may clarify mechanistic hierarchy .
Q. How can researchers address contradictions in this compound’s pro-survival vs. pro-death signaling in drug-resistant cells?
Contradictions arise from differential activation of compensatory pathways (e.g., NF-κB or STAT3). Use phospho-specific antibodies in Western blotting to map signaling crosstalk. Single-cell RNA-seq can identify subpopulations with divergent responses. Combinatorial therapy screens (e.g., this compound + JAK/STAT inhibitors) may mitigate resistance .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., ER stress vs. AKT/mTOR dominance), employ pathway-specific reporters (e.g., CHOP-luciferase) and validate with siRNA knockdown .
- Statistical Rigor : Report mean ± SD with p < 0.05 thresholds. Use Bonferroni correction for multiple comparisons in omics datasets .
- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including randomization and blinded endpoint analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
